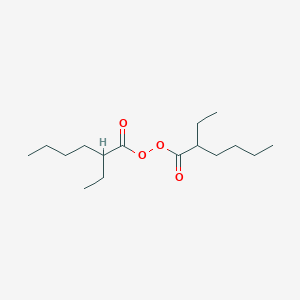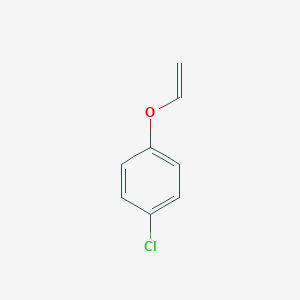![molecular formula C10H12F3NO B093610 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine CAS No. 15235-08-2](/img/structure/B93610.png)
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine, also known as TFMPP, is a synthetic compound that belongs to the phenethylamine class of drugs. TFMPP has been used as a research chemical due to its unique properties, such as its ability to bind to serotonin receptors in the brain.
Mechanism Of Action
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which means it binds to these receptors and activates them to a lesser extent than a full agonist. It also acts as an antagonist at the 5-HT1B receptor, which means it binds to this receptor and blocks its activity. The exact mechanism of action of 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine is not fully understood, but it is thought to modulate the release and reuptake of serotonin in the brain.
Biochemical And Physiological Effects
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to altered mood, cognition, and behavior. 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has also been shown to increase heart rate, blood pressure, and body temperature, which can have negative effects on the cardiovascular system.
Advantages And Limitations For Lab Experiments
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has several advantages as a research chemical. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to using 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine in lab experiments. It has a narrow therapeutic window and can be toxic at high doses. It also has a short half-life and can be rapidly metabolized, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine. One area of interest is its potential as a therapeutic agent for mood disorders and anxiety. 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has been shown to have anxiogenic effects in some studies, but it may also have anxiolytic effects in certain contexts. Another area of interest is its potential as a tool for studying the role of serotonin in the brain and its effects on behavior and cognition. 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine may also be useful for studying the cardiovascular effects of serotonin and its receptors. Finally, there is a need for further research on the safety and toxicity of 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine, particularly in the context of long-term use and high doses.
Synthesis Methods
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine can be synthesized by reacting 3-trifluoromethylbenzaldehyde with nitromethane to form 3-(trifluoromethyl)phenyl-2-nitropropene. The nitropropene is then reduced with sodium borohydride to form 2-amino-2-[3-(trifluoromethyl)phenyl]ethanol. Finally, the amino alcohol is methylated with methyl iodide to form 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine.
Scientific Research Applications
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has been used as a research chemical to study its effects on serotonin receptors in the brain. It has been shown to bind to the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine has also been used to study the effects of serotonin on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
properties
CAS RN |
15235-08-2 |
|---|---|
Product Name |
2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-15-9(6-14)7-3-2-4-8(5-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
FTABFGUDULLKPD-UHFFFAOYSA-N |
SMILES |
COC(CN)C1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)C(F)(F)F |
synonyms |
β-Methoxy-3-(trifluoromethyl)phenethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
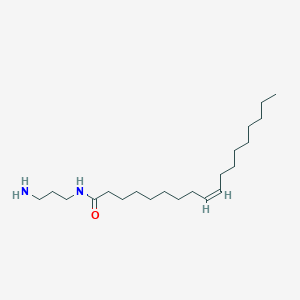
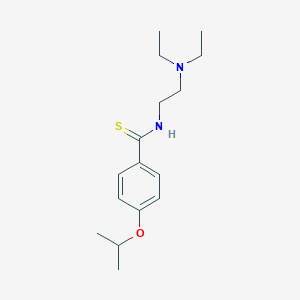
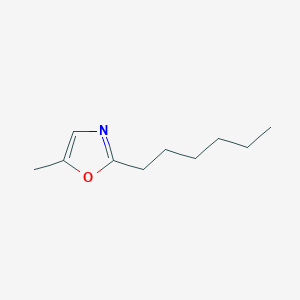
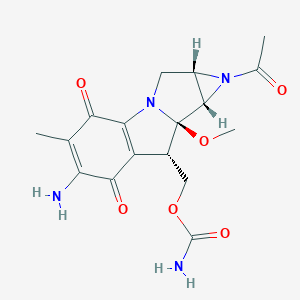
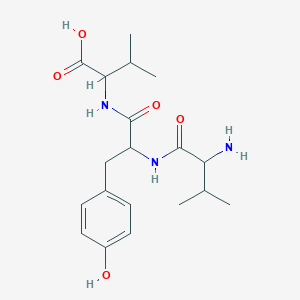
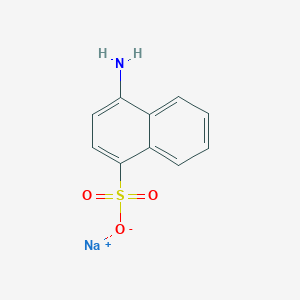
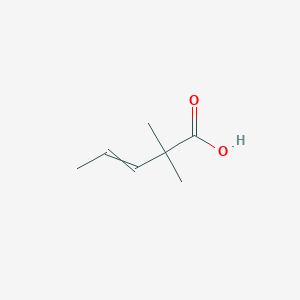
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)
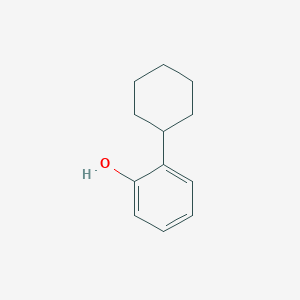
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)
